molecular formula C15H12N4 B1618524 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole CAS No. 5999-14-4

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole

Cat. No.: B1618524
CAS No.: 5999-14-4
M. Wt: 248.28 g/mol
InChI Key: VPJBLVPIUUNPLB-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole typically involves the reaction of 2-chloromethylbenzimidazole with other reagents. One common method includes reacting 2-chloromethylbenzimidazole with ethylchloroformate to form 1-carboethoxy-2-chloromethylbenzimidazole, which is then treated with trimethyl phosphite and hydrolyzed with aqueous HBr to obtain the desired compound .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Mannich Reactions

The compound participates in solvent-free Mannich reactions with phenols and formaldehyde derivatives. Key findings include:

Reaction Pathway :

  • Under thermal conditions (150°C), it reacts with phenols (e.g., 4-chloro-3,5-dimethylphenol) to form Mannich bases like 2-(1H-benzimidazol-1-ylmethyl)-4-chloro-3,5-dimethylphenol .

  • The reaction proceeds via an o-quinone methide intermediate, followed by a retro-Michael decomposition to yield 1H-benzimidazole and methylated phenols (e.g., o-cresol) .

Conditions :

ReagentsTemperatureProducts FormedYield
Phenol, formaldehyde150°CMannich base + decomposition40–60%
Electron-rich phenolsSolvent-freeo-Cresol derivativesModerate

Thermal Decomposition

Thermal treatment induces retro-Michael cleavage:

  • At elevated temperatures (>150°C), the methylene bridge undergoes cleavage, producing 1H-benzimidazole and o-quinone methide intermediates .

  • The o-quinone methide is subsequently reduced by 1-methyl-2,3-dihydro-1H-benzimidazole to form 1-methyl-1H-benzimidazole and phenolic byproducts .

Mechanistic Insight :

Bis-benzimidazoleΔ1H-Benzimidazole+o-Quinone MethideReductionMethylated Products\text{Bis-benzimidazole} \xrightarrow{\Delta} \text{1H-Benzimidazole} + \text{o-Quinone Methide} \xrightarrow{\text{Reduction}} \text{Methylated Products}

Oxidation:

  • The methylene linker (-CH2_2-) is susceptible to oxidation. Treatment with hydrogen peroxide or KMnO4_4 yields benzimidazolone derivatives (e.g., 2,2'-carbonyldi-1H-benzimidazole) .

  • Strong oxidants like KMnO4_4 in basic media convert the compound to sulfonic acid derivatives .

Reduction:

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic rings, forming tetrahydrobenzimidazole derivatives , though yields are low due to steric hindrance .

Nucleophilic Substitution:

  • The nitrogen atoms in the benzimidazole rings react with alkyl halides (e.g., methyl iodide) to form 1-alkylated derivatives .

  • Example: Reaction with ethyl chloroformate produces 1-carboethoxy-2-chloromethylbenzimidazole , a precursor for further functionalization.

Electrophilic Substitution:

  • Nitration and sulfonation occur at the benzene rings, predominantly at the 5- and 6-positions due to electron-donating effects of the nitrogen atoms .

Coordination Chemistry

The compound acts as a bidentate ligand in coordination complexes:

  • Binds transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via the imine nitrogen atoms, forming stable chelates .

  • Applications include catalysis (e.g., oxidation of alkanes) and materials science .

Biological Activity-Related Reactions

Derivatives synthesized via alkylation or condensation exhibit enhanced bioactivity:

  • Antimicrobial Activity : N-Alkylation with hexyl or heptyl groups improves lipophilicity, enabling membrane penetration. For example, 1-heptyl-2-phenyl-1H-benzimidazole shows MIC values of 4–8 μg/mL against Staphylococcus aureus .

  • Antioxidant Properties : Hydrazone derivatives scavenge free radicals (DPPH, ABTS) via H-atom transfer mechanisms, with IC50_{50} values < 50 μM .

Comparative Reactivity

Reaction TypeKey Reagents/ConditionsProductsApplications
Mannich ReactionPhenols, formaldehyde, 150°CMethylated phenols, benzimidazolesPharmaceutical intermediates
OxidationKMnO4_4, NaOHBenzimidazolones, sulfonic acidsAntioxidant agents
AlkylationAlkyl halides, base1-AlkylbenzimidazolesAntimicrobial agents

Mechanistic Studies

  • DFT Calculations : Thermodynamic studies confirm that radical scavenging by hydrazone derivatives proceeds via H-atom transfer, with bond dissociation energies (BDE) < 85 kcal/mol .

  • Kinetic Isotope Effects : Deuterium labeling experiments validate retro-Michael pathways in thermal decomposition .

This compound’s versatility in organic synthesis, coordination chemistry, and drug design underscores its importance in both academic and industrial research. Future studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Chemical Applications

Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes can exhibit unique properties useful in catalysis and materials science.

Synthesis of Complex Molecules
It acts as a building block for synthesizing more complex organic molecules, which can be utilized in various chemical reactions and processes.

Biological Applications

Antimicrobial and Antifungal Properties
Research indicates that 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new pharmaceuticals aimed at treating infections .

Antiviral Activity
Recent studies highlight its effectiveness against several viruses, including enteroviruses and Herpes Simplex Virus (HSV). For instance, certain benzimidazole derivatives have demonstrated potent antiviral activity with IC50 values significantly lower than standard antiviral drugs .

Antiproliferative Effects
This compound has shown promise in cancer treatment by exhibiting antiproliferative effects against various cancer cell lines. Some derivatives have been reported to have IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .

Medical Applications

Pharmaceutical Development
Benzimidazole derivatives are recognized for their potential in treating diseases such as cancer and parasitic infections. The ability of these compounds to interfere with cellular mechanisms, like tubulin polymerization, underpins their therapeutic effects .

Anti-inflammatory Properties
Several studies have reported that derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes effectively, suggesting their use in pain management and inflammatory conditions .

Industrial Applications

Agrochemicals
The compound is utilized in the production of fungicides and other agrochemicals, contributing to agricultural productivity by controlling fungal diseases in crops .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntimicrobialStaphylococcus aureus4
AntiviralEnteroviruses1.76 - 1.08
AntiproliferativeMDA-MB-231 (breast cancer)16.38 - 29.39
Anti-inflammatoryCOX-1/COX-20.037 - 0.227

Case Study: Antiviral Efficacy

A study on a series of benzimidazole derivatives indicated that compounds synthesized from this compound exhibited strong antiviral activity against Bovine Viral Diarrhea Virus (BVDV) with an EC50 value of 1.11 mM. This suggests potential applications in veterinary medicine as well .

Case Study: Cancer Treatment

In another study focusing on antiproliferative effects, several derivatives were tested against various human cancer cell lines. The results demonstrated that specific modifications to the benzimidazole structure could enhance anticancer activity significantly, indicating pathways for drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its significant biological activity. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, antifungal, and antihelmintic properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

The molecular formula of this compound is C16H14N4C_{16}H_{14}N_4 with a molecular weight of 270.31 g/mol. It is characterized by a fused benzimidazole structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines. The compound demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating potent activity compared to other derivatives .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In a screening study, it was found to have minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains . This suggests its potential as an effective antimicrobial agent.

Antifungal Activity

In terms of antifungal efficacy, this compound showed moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This positions it as a candidate for further development in antifungal therapies.

Antihelmintic Activity

The antihelmintic properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have been shown to exhibit effective action against helminthic infections, outperforming conventional drugs like albendazole in certain studies .

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with cellular targets such as DNA topoisomerases and microtubules:

  • DNA Topoisomerase Inhibition: Some derivatives interfere with DNA replication processes by inhibiting topoisomerase I, leading to cytotoxic effects in cancer cells .
  • Microtubule Disruption: Benzimidazoles can disrupt microtubule formation in nematodes and other parasites, which is crucial for their antihelmintic action .

Case Studies

A comprehensive review over recent years has documented various case studies where benzimidazole derivatives, including this compound, were synthesized and tested for biological activities:

  • A study demonstrated that modifications at different positions on the benzimidazole ring could enhance anticancer activity significantly .
  • Another investigation reported the synthesis of several benzimidazole derivatives that exhibited strong antibacterial and antifungal activities against clinically relevant pathogens .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMDA-MB-231 (breast cancer)IC50 = 16.38 μM
AntimicrobialStreptococcus faecalisMIC = 8 μg/mL
Staphylococcus aureusMIC = 8 μg/mL
Methicillin-resistant strainsMIC = 8 μg/mL
AntifungalCandida albicansMIC = 64 μg/mL
Aspergillus nigerMIC = 64 μg/mL
AntihelminticVarious helminthsSuperior to albendazole

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole derivatives?

  • Methodology : A multi-step protocol involves condensation of o-phenylenediamine with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol, followed by hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzimidazole. Subsequent reactions with aromatic aldehydes or ketones (e.g., sodium cyanate and glacial acetic acid) afford target compounds. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (methanol/ethanol) for yield enhancement .
  • Characterization : Elemental analysis (±0.4% deviation from theoretical values), IR (S-H stretching at 2634 cm⁻¹, N-H at 3395 cm⁻¹), and ¹H-NMR (δ12.31 for S-H, δ10.93 for N-H) are critical for structural validation .

Q. How are spectroscopic techniques applied to confirm the structure of benzimidazole derivatives?

  • IR Spectroscopy : Identifies functional groups (e.g., S-H, N-H, C=N) via characteristic stretching frequencies. For example, 1H-benzo[d]imidazole-2-thiol shows S-H at 2634 cm⁻¹ and N-H at 3395 cm⁻¹ .
  • NMR Analysis : ¹H-NMR distinguishes aromatic protons (δ6.5–8.5 ppm) and heterocyclic N-H signals (δ10–12 ppm). ¹³C-NMR confirms aromatic carbons (δ115–151 ppm) and imine carbons (δ151–160 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 263.30 for C15H13N5) and fragmentation patterns to validate molecular formulas .

Q. What crystallographic methods are used to determine the supramolecular structure of benzimidazole derivatives?

  • SHELX Software : Employed for small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). Monoclinic crystal systems (e.g., P21/c space group, a=6.3510 Å, b=20.830 Å) are resolved via X-ray diffraction. π-π stacking interactions (e.g., 3.8–4.2 Å distances) are analyzed for supramolecular assembly .

Advanced Research Questions

Q. How can heterogeneous catalysts improve the synthesis of benzimidazoles under mild conditions?

  • Catalytic System : FeCl₃/SiO₂ nanocatalysts (0.05 g, 4% Fe loading) enable efficient condensation of phenylenediamine with 4-chlorobenzaldehyde at 75°C. This method reduces reaction time, avoids harsh acids, and achieves >85% yield via Lewis acid-mediated cyclization .

Q. What computational strategies are employed to predict benzimidazole reactivity and photophysical properties?

  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict electronic transitions. Vibrational frequencies (IR) and NMR chemical shifts are simulated using Gaussian09 and compared to experimental data for validation .

Q. How do structural modifications influence the biological activity of benzimidazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Anticonvulsant Activity : Introduction of hydrazine carboxamide (e.g., 2-(1H-benzimidazol-2-yl)hydrazinecarboxamide) enhances GABAergic modulation .
  • Anticancer Activity : Thiazolo[3,2-a]pyrimidine derivatives with benzimidazole moieties show IC₅₀ values <10 µM against MCF-7 cells. Electron-withdrawing groups (e.g., -Br, -F) improve cytotoxicity via DNA intercalation .
  • Dopaminergic Selectivity : 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724) exhibits D4 receptor agonism (EC₅₀ = 0.03 µmol/kg) with minimal CNS side effects, attributed to the pyridinylpiperazine substituent .

Q. How are data contradictions resolved in studies of benzimidazole derivative bioactivity?

  • Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 8–64 µg/mL) are addressed by standardizing assay conditions (e.g., broth microdilution vs. disc diffusion) and controlling substituent stereochemistry. Molecular docking (e.g., CYP51 enzyme binding) identifies false positives from aggregation artifacts .

Q. What advanced techniques validate non-covalent interactions in benzimidazole crystals?

  • X-Ray Topology Analysis : Quantifies π-π stacking (3.4–3.8 Å) and hydrogen-bonding networks (N-H···O/N, 2.7–3.1 Å) in 1D/2D supramolecular frameworks. Hirshfeld surface analysis (CrystalExplorer) maps interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for Benzimidazole Derivatives

StepReagents/ConditionsYield (%)Characterization TechniquesRef.
1o-Phenylenediamine + CS₂, KOH/EtOH78IR, ¹H-NMR
2Hydrazine hydrate, MeOH, reflux82TLC, ESI-MS
3Aromatic aldehydes, NaCNO, AcOH65–89Elemental analysis, ¹³C-NMR

Table 2 : Biological Activities of Selected Derivatives

CompoundSubstituentActivity (IC₅₀/MIC)MechanismRef.
9c4-Bromophenyl6.7 µM (MCF-7)DNA intercalation
ABT-724Pyridinylpiperazine0.03 µmol/kg (erectile response)D4 agonism
5aPhenylpropenone18 µg/mL (C. albicans)CYP51 inhibition

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-6-11-10(5-1)16-14(17-11)9-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBLVPIUUNPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293895
Record name 2,2'-methylenebis(1h-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5999-14-4
Record name NSC92815
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-methylenebis(1h-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 20 g polyphosphoric acid. After heating to 90 C under nitrogen, a mixture of 5.0 g 1,2-phenylenediamine and 2.4 g malonic acid were added. The reaction mixture was heated to 180 C for 4 hours, then cooled to 150 C and poured into 40 ml water. The mixture was basified with aqueous ammonium hydroxide. After cooling to 5 C, the product was filtered off and washed with water. The solid was reslurried in 200 ml hot acetonitrile, cooled, filtered and dried leaving 2.7 g of a gray solid.
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask were added 5 g of 1,2-phenylene diamine, 2.4 g of malonic acid, and 20 g of polyphosphoric acid. The mixture was heated to 180 C under nitrogen for 4 hours, and then cooled to 150 C. After the addition of 40 ml of water, the mixture was cooled to 22 C and neutralized with aqueous ammonium hydroxide. The solid was filtered and washed with water. After triturating the product in 200 ml of hot acetonitrile, the mixture was cooled to 22 C, filtered, washed with acetonitrile, and dried resulting in 2.7 g of a gray solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole

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